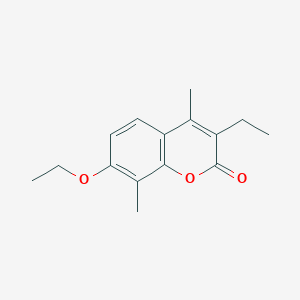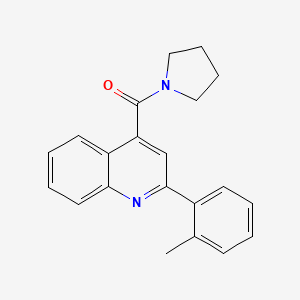
N'-acetyl-1H-indole-7-carbohydrazide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-acetyl-1H-indole-7-carbohydrazide (NAICH) is a chemical compound that has been the subject of extensive scientific research in recent years. It is a derivative of indole, a naturally occurring organic compound that is found in many plants and animals. NAICH has been found to have a range of biochemical and physiological effects, and has shown promise as a potential therapeutic agent in a number of different areas.
Mécanisme D'action
The precise mechanism of action of N'-acetyl-1H-indole-7-carbohydrazide is not yet fully understood, but it is thought to act through a number of different pathways. For example, it has been shown to inhibit the activity of certain enzymes that are involved in the inflammatory response, and to induce apoptosis (programmed cell death) in cancer cells.
Biochemical and Physiological Effects:
N'-acetyl-1H-indole-7-carbohydrazide has a range of biochemical and physiological effects, including anti-inflammatory and anti-cancer properties. It has also been shown to have antioxidant activity, and to modulate the immune response. In addition, it has been investigated as a potential treatment for conditions such as diabetes and Alzheimer's disease.
Avantages Et Limitations Des Expériences En Laboratoire
N'-acetyl-1H-indole-7-carbohydrazide has a number of advantages for use in lab experiments, including its ease of synthesis and its relatively low cost. However, there are also some limitations to its use, including its potential toxicity and the need for further research to fully understand its mechanism of action.
Orientations Futures
There are a number of future directions for research on N'-acetyl-1H-indole-7-carbohydrazide, including investigating its potential as a therapeutic agent in a range of different conditions. For example, it has been suggested that it may have potential as a treatment for neurodegenerative disorders such as Parkinson's disease. Further research is also needed to fully understand its mechanism of action and to explore its potential as a drug candidate.
Méthodes De Synthèse
N'-acetyl-1H-indole-7-carbohydrazide can be synthesized using a variety of different methods, including the reaction of indole-7-carboxylic acid with acetic anhydride and hydrazine hydrate. The resulting product is then purified using a series of chromatography techniques to yield pure N'-acetyl-1H-indole-7-carbohydrazide. Other methods of synthesis have also been reported in the scientific literature.
Applications De Recherche Scientifique
N'-acetyl-1H-indole-7-carbohydrazide has been the subject of extensive scientific research, with a particular focus on its potential as a therapeutic agent in a number of different areas. For example, it has been shown to have anti-inflammatory and anti-cancer properties, and has been investigated as a potential treatment for conditions such as arthritis and cancer.
Propriétés
IUPAC Name |
N'-acetyl-1H-indole-7-carbohydrazide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11N3O2/c1-7(15)13-14-11(16)9-4-2-3-8-5-6-12-10(8)9/h2-6,12H,1H3,(H,13,15)(H,14,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DSZQIAZTHNXLLL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NNC(=O)C1=CC=CC2=C1NC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-chloro-N-[2-(3,4-dimethoxyphenyl)ethyl]-4-methylbenzamide](/img/structure/B5819358.png)
![4-({2-[(4-chlorobenzyl)oxy]benzyl}amino)phenol](/img/structure/B5819384.png)

![2-(2,4-dichlorophenyl)-N'-[(4-methoxy-3-nitrobenzoyl)oxy]ethanimidamide](/img/structure/B5819390.png)
![2-[(aminocarbonothioyl)(3,4-dimethylphenyl)carbonohydrazonoyl]benzoic acid](/img/structure/B5819398.png)


![3-{[4-(2-methylphenyl)-1-piperazinyl]methyl}phenol](/img/structure/B5819434.png)
![2-(4-chlorophenyl)-N-{[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-N-methylacetamide](/img/structure/B5819436.png)
![1-(4-bromophenyl)-2-[(2-methylphenyl)amino]ethanone](/img/structure/B5819444.png)
![N-{3,5-dichloro-2-[(3-methylbenzyl)oxy]benzylidene}-4H-1,2,4-triazol-4-amine](/img/structure/B5819445.png)
![3-{[2-methoxy-4-(2-nitrovinyl)phenoxy]methyl}benzoic acid](/img/structure/B5819448.png)